molecular formula C25H25ClN4O4 B12397454 TAMRA hydrazide (6-isomer)

TAMRA hydrazide (6-isomer)

Cat. No.: B12397454
M. Wt: 480.9 g/mol
InChI Key: DUFRWYMMGIOJDN-UHFFFAOYSA-N
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Description

TAMRA hydrazide (6-isomer) is a derivative of tetramethylrhodamine, a xanthene fluorophore. This compound is specifically designed for labeling carbonyl compounds, such as aldehydes and ketones, through the coupling of the hydrazide group to the target carbonyl. It is widely used in various scientific research applications due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA hydrazide (6-isomer) involves the reaction of tetramethylrhodamine with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of TAMRA hydrazide (6-isomer) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and fluorescence properties .

Chemical Reactions Analysis

Types of Reactions

TAMRA hydrazide (6-isomer) primarily undergoes coupling reactions with carbonyl compounds. It can also participate in click chemistry reactions with terminal alkynes, forming stable triazole linkages .

Common Reagents and Conditions

    Reagents: Hydrazine, DMSO, DMF, terminal alkynes.

    Conditions: Mild temperatures, often room temperature, and the presence of a catalyst such as copper for click chemistry reactions

Major Products

The major products formed from these reactions are fluorescently labeled carbonyl compounds and triazole derivatives, which are useful in various biochemical assays and imaging applications .

Scientific Research Applications

TAMRA hydrazide (6-isomer) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for labeling carbonyl compounds in various chemical reactions

    Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases

    Industry: Applied in the development of fluorescent dyes and probes for various industrial applications

Mechanism of Action

The mechanism of action of TAMRA hydrazide (6-isomer) involves the coupling of the hydrazide group to carbonyl compounds, forming a stable hydrazone bond. This reaction allows for the incorporation of the fluorescent TAMRA label, which can then be detected using fluorescence spectroscopy. The compound’s fluorescence properties are due to the xanthene fluorophore, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Comparison with Similar Compounds

TAMRA hydrazide (6-isomer) is unique due to its specific isomeric form and fluorescent properties. Similar compounds include:

    TAMRA hydrazide (5-isomer): Another isomer of TAMRA hydrazide with slightly different fluorescence properties

    Fluorescein hydrazide: A similar fluorescent compound used for labeling carbonyl compounds but with different spectral properties

    Rhodamine B hydrazide: Another xanthene-based fluorophore used for similar applications

TAMRA hydrazide (6-isomer) stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many scientific applications .

Properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride

InChI

InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H

InChI Key

DUFRWYMMGIOJDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl

Origin of Product

United States

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